N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine
Overview
Description
N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is an organic compound with the molecular formula C30H20N6O8. It is characterized by the presence of four nitrophenyl groups attached to a benzene-1,4-diamine core. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine typically involves the nitration of benzene-1,4-diamine. The process begins with the nitration of benzene-1,4-diamine using a mixture of nitric acid and sulfuric acid to form N-nitrobenzene-1,4-diamine. This intermediate is then further nitrated in a sulfuric acid atmosphere to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Typical conditions involve the use of strong nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Reduction: The major product is N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine.
Substitution: The products depend on the nucleophile used but generally involve the replacement of nitro groups with the nucleophile.
Scientific Research Applications
N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine involves its interaction with molecular targets through its nitrophenyl groups. These groups can undergo reduction or substitution reactions, leading to the formation of various derivatives. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
N1,N1,N4,N4-Tetrakis(4-pyridinyl)benzene-1,4-diamine: This compound has pyridinyl groups instead of nitrophenyl groups and is used as a ligand in coordination chemistry.
N1,N1,N4,N4-Tetraphenylbenzene-1,4-diamine: This compound has phenyl groups and is used in organic synthesis and materials science.
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine: This compound has bromophenyl groups and is used as an intermediate in organic synthesis.
Uniqueness: N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is unique due to its four nitrophenyl groups, which impart distinct electronic and chemical properties. These properties make it suitable for specific applications in materials science and organic synthesis that similar compounds may not be able to achieve.
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis(4-nitrophenyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N6O8/c37-33(38)27-13-5-23(6-14-27)31(24-7-15-28(16-8-24)34(39)40)21-1-2-22(4-3-21)32(25-9-17-29(18-10-25)35(41)42)26-11-19-30(20-12-26)36(43)44/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUNCVYZWDLKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])N(C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062950 | |
Record name | N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3283-05-4 | |
Record name | N1,N1,N4,N4-Tetrakis(4-nitrophenyl)-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3283-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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